molecular formula C₂₇H₃₇NO₅ B1663278 PPAR(alpha)-MO-1 CAS No. 810677-36-2

PPAR(alpha)-MO-1

Cat. No. B1663278
M. Wt: 455.6 g/mol
InChI Key: VFYAWARECOZRBD-UHFFFAOYSA-N
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Description

PPAR(alpha)-MO-1, also known as Peroxisome proliferator-activated receptor alpha (PPAR-α), is a nuclear receptor protein that functions as a transcription factor . It is a key regulator of lipid metabolism and is activated by endogenous ligands such as 1-palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine (16:0/18:1-GPC) and oleylethanolamide . PPAR-α is also activated by peroxisome proliferators such as hypolipidemic drugs and fatty acids .


Synthesis Analysis

PPAR-α plays a central role in lipid metabolism and glucose homeostasis . It can activate or suppress genes responsible for inflammation, adipogenesis, and energy balance, making it a promising therapeutic target for treating metabolic disorders . In a study, novel PPAR pan-agonists were screened from the ZINC database targeting the three PPAR family of receptors (α, γ, β/δ), using molecular docking and molecular dynamics (MD) simulations .


Molecular Structure Analysis

PPAR-α is a multi-domain protein that belongs to the superfamily of nuclear receptors, which mainly act as ligand-activated transcription factors . A variety of lipophilic molecules, including long-chain polyunsaturated fatty acids and eicosanoids, are capable of binding to PPAR-α .


Chemical Reactions Analysis

PPAR-α is a transcription factor regulated by free fatty acids, and is a major regulator of lipid metabolism in the liver . It is activated under conditions of energy deprivation and is necessary for the process of ketogenesis, a key adaptive response to prolonged fasting .


Physical And Chemical Properties Analysis

PPAR-α is a potent regulator of systemic and cellular metabolism and energy homeostasis . It also suppresses various inflammatory reactions .

Scientific Research Applications

Metabolic Disease Treatment

PPAR-alpha, as a subtype of the peroxisome-proliferator-activated receptor (PPAR) family, has been extensively researched for its role in modulating metabolic events. It acts as a lipid sensor, regulating gene expression related to metabolism. This makes it a target for treating metabolic disorders like type 2 diabetes mellitus and atherosclerosis. Its modulation might offer effective therapy for obesity and other metabolic syndrome-related diseases (Berger, Akiyama, & Meinke, 2005).

Regulation of Lipid Metabolism and Inflammation

PPAR-alpha is involved in the regulation of lipid metabolism and has been implicated in various pathological states including atherosclerosis, inflammation, cancer, and infertility. It controls gene expression by binding to specific response elements within promoters, and its activation has been effective in the treatment of dyslipidemia and diabetes (Berger & Moller, 2002).

Cardiovascular and Hypertension Applications

In cardiovascular contexts, PPAR-alpha activation shows promise in reducing blood pressure, correcting endothelial dysfunction, and exerting anti-inflammatory and antifibrotic actions on blood vessels and the heart. This suggests potential therapeutic applications in hypertension and other forms of cardiovascular disease (Schiffrin, Amiri, Benkirane, Iglarz, & Diep, 2003).

Spinal Cord Trauma and Neurological Disorders

PPAR-alpha plays a critical role in reducing inflammation and tissue injury associated with spinal cord trauma. Its activation can influence the recovery of limb function, suggesting potential therapeutic applications in neurology and trauma recovery (Genovese et al., 2005).

Skin Health and Dermatology

PPAR-alpha activation contributes significantly to skin health, influencing keratinocyte proliferation/differentiation, wound healing, and regulating skin inflammation. It shows potential in treating various skin conditions such as contact dermatitis, atopic dermatitis, and UV-induced erythema (Dubrac & Schmuth, 2011).

Role in Acute Inflammation

PPAR-alpha is instrumental in modulating acute inflammation. In models of acute inflammation, the absence of functional PPAR-alpha results in an increased inflammatory response, highlighting its regulatory role in inflammation (Cuzzocrea et al., 2006).

Impact on Behavioral and Cognitive Functions

Research indicates that PPAR-alpha plays a crucial role in regulating cognitive behaviors and may have implications in treating conditions like bipolar disorder and other neuropsychiatric disorders. It influences the rewiring of cortical and hippocampal regions, affecting cognitive flexibility and behavior (D'Agostino et al., 2015).

Future Directions

Future directions in PPAR-α research are likely to focus on optimizing the PPAR subtype interaction profile, as well as maximizing inhibition of PPAR-γ phosphorylation, and screening against off-target activity . The emergence of this difference depends on various factors, including PPAR-α type, cancer type, and tumor stage . Therefore, the current status and challenges of the use of PPAR-α agonists and antagonists in cancer treatment are further explored .

properties

IUPAC Name

2-ethoxy-3-[4-[2-[hexyl(2-phenylethyl)amino]-2-oxoethoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37NO5/c1-3-5-6-10-18-28(19-17-22-11-8-7-9-12-22)26(29)21-33-24-15-13-23(14-16-24)20-25(27(30)31)32-4-2/h7-9,11-16,25H,3-6,10,17-21H2,1-2H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYAWARECOZRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)CC(C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PPAR(alpha)-MO-1

CAS RN

810677-36-2
Record name AZD-6610
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0810677362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-6610
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5Z2EDG49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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